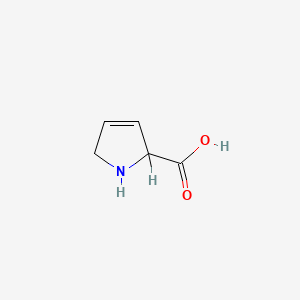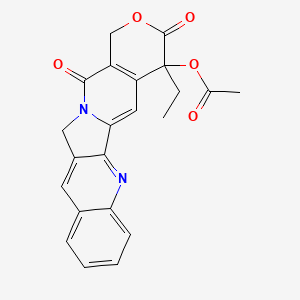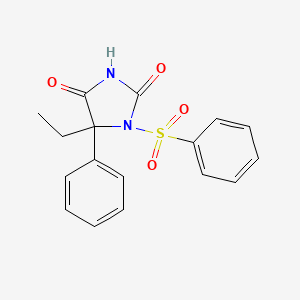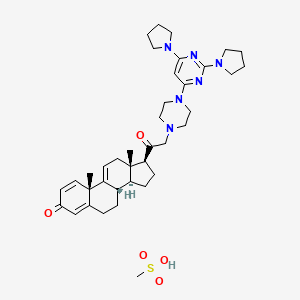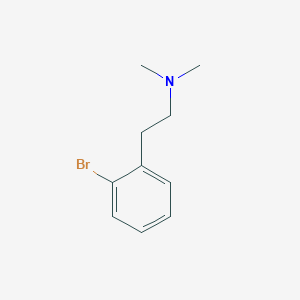
N,N-Dimethyl-2-bromophenylethylamine
Vue d'ensemble
Description
“N,N-Dimethyl-2-bromophenylethylamine” (DMBA) is a chemical compound used in scientific experiments as a reference standard for detecting doping agents such as amphetamines in dietary supplements and drugs. It has a CAS Number of 7438-76-8 and a molecular weight of 228.12900 .
Molecular Structure Analysis
The molecular formula of “N,N-Dimethyl-2-bromophenylethylamine” is C10H14BrN . This indicates that the compound consists of 10 carbon atoms, 14 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N-Dimethyl-2-bromophenylethylamine” are not fully detailed in the search results. The molecular weight is 228.12900 , but other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Chemical Synthesis and Coupling Reagents N,N-Dimethyl-2-bromophenylethylamine is used in chemical synthesis. A notable application is in the coupling of N-methylated amino acids. BroP, a reagent derived from this compound, has been found effective in these couplings, offering high yields and minimal epimerization (Coste et al., 1990).
Pharmacological Research In pharmacological research, N,N-Dimethyl-2-bromophenylethylamine has been used to analyze the "spare-receptor" hypothesis in rabbit aorta, contributing to our understanding of α-receptors and agonist-receptor complexes (May et al., 1967).
Organic Synthesis It serves as an important intermediate in the field of organic synthesis, being widely applied in medicine, pesticides, and chemicals. Improved methods for its synthesis have been developed, enhancing efficiency and environmental friendliness (Wang Ling-ya, 2015).
Neuroscience and Brain Imaging Derivatives of N,N-Dimethyl-2-bromophenylethylamine have been synthesized for use in brain imaging, particularly in studies involving the serotonin transporter. These derivatives have shown potential as agents for mapping human SERT using positron emission tomography (PET) and single-photon emission computed tomography (SPECT) (Jarkas et al., 2008).
Material Science and Organometallic Chemistry This compound has been used in the synthesis and characterization of organometallic compounds, particularly in the study of tin cations stabilized by intramolecular SnN coordination. These findings have implications for the solubility and reactivity of these compounds in various solvents (Koten et al., 1978).
Neuropeptide Research In neuropeptide research, N,N-Dimethyl-2-bromophenylethylamine has been involved in the development of stable-isotope dimethyl labeling strategies for peptide sequencing. This has enabled enhanced sequencing applications and a better understanding of peptide fragmentation patterns (Fu & Li, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-bromophenyl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-12(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQDOZNXFWUMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1199-19-5 (hydrobromide) | |
| Record name | N,N-Dimethyl-2-bromophenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007438768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70995898 | |
| Record name | 2-(2-Bromophenyl)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7438-76-8 | |
| Record name | N,N-Dimethyl-2-bromophenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007438768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Bromophenyl)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The paper discusses using descriptor-topological models to predict the activity of substituted phenylethylamines. How might this approach be applied to N,N-Dimethyl-2-bromophenylethylamine and what insights could it offer?
A1: Descriptor-topological models combine information about a molecule's structure (topology) with calculated descriptors representing its physicochemical properties []. In the context of N,N-Dimethyl-2-bromophenylethylamine, this approach would involve:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




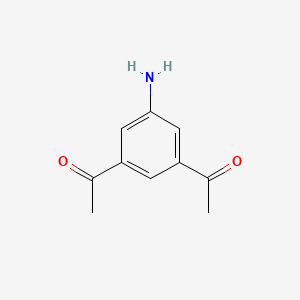
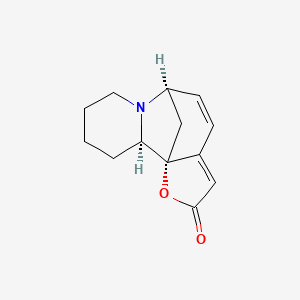
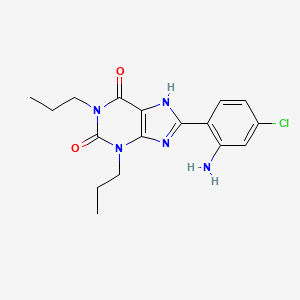
![7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-E][1,5]diazocin-4-one, 7,7a,8,9,10,11,13,14-octahydro-, [7R-(7alpha,7aalpha,14alpha)]-](/img/structure/B1212482.png)


